molecular formula C12H8BrN3 B13987987 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B13987987
M. Wt: 274.12 g/mol
InChI Key: NPAFJILJIXIRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom and a phenyl group in its structure makes this compound particularly interesting for various chemical and biological applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups replacing the bromine atom .

Scientific Research Applications

4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can affect various cellular pathways, leading to its potential therapeutic effects .

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

4-bromo-1-phenylpyrazolo[3,4-c]pyridine

InChI

InChI=1S/C12H8BrN3/c13-11-7-14-8-12-10(11)6-15-16(12)9-4-2-1-3-5-9/h1-8H

InChI Key

NPAFJILJIXIRNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CN=CC(=C3C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.